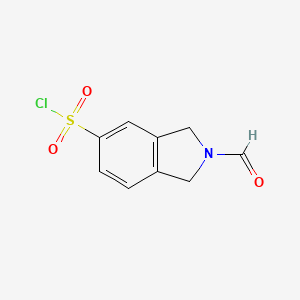

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S It is a derivative of isoindole, a heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves the reaction of isoindole derivatives with sulfonyl chloride reagents. One common method includes the formylation of 2,3-dihydro-1H-isoindole followed by sulfonylation. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Sulfonamide or sulfonate esters.

Scientific Research Applications

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

2-formyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but with an oxo group instead of a formyl group.

Uniqueness

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is unique due to its combination of a formyl group and a sulfonyl chloride group on the isoindole ring.

Biological Activity

2-Formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is an organic compound characterized by its unique isoindole structure, which includes both a formyl group and a sulfonyl chloride substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthetic chemistry.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological interactions. The presence of the aldehyde and sulfonyl chloride functionalities allows it to act as a versatile intermediate in organic synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈ClN₁O₂S |

| Molecular Weight | 229.68 g/mol |

| Functional Groups | Aldehyde, Sulfonyl Chloride |

| Solubility | Soluble in organic solvents like dichloromethane |

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these activities typically range from 500 to 1000 µg/mL, indicating moderate potency compared to standard antibiotics .

- Anticancer Activity : Preliminary investigations have shown that certain derivatives demonstrate cytotoxic effects against cancer cell lines. For instance, compounds derived from this isoindole structure have been tested against human lung adenocarcinoma (A549) and other cancer cell lines, showing promising results with IC50 values lower than those of standard chemotherapeutics .

- Neuroprotective Effects : Some derivatives have been evaluated for their anticonvulsant properties in animal models, suggesting potential neuroprotective effects. These studies often employ models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test to assess efficacy .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial activity of various isoindole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an MIC of approximately 750 µg/mL. This suggests that modifications to the sulfonyl group may enhance its antibacterial properties.

Case Study 2: Anticancer Potential

A derivative of this compound was synthesized and tested against multiple cancer cell lines. The derivative exhibited significant cytotoxicity with an IC50 value of 18 µM against the MCF7 breast cancer cell line, indicating a potential pathway for developing new anticancer agents based on this scaffold .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Aldehyde Group | Enhances reactivity with biological nucleophiles |

| Sulfonyl Chloride | Contributes to antimicrobial and anticancer properties |

| Isoindole Core | Provides a scaffold for diverse biological interactions |

Properties

Molecular Formula |

C9H8ClNO3S |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

2-formyl-1,3-dihydroisoindole-5-sulfonyl chloride |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(13,14)9-2-1-7-4-11(6-12)5-8(7)3-9/h1-3,6H,4-5H2 |

InChI Key |

HHAKFAFZEPPAOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1C=O)C=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.